molecular formula C13H25NO2 B8684864 Tert-butyl 2-amino-2-cycloheptylacetate

Tert-butyl 2-amino-2-cycloheptylacetate

Cat. No. B8684864
M. Wt: 227.34 g/mol
InChI Key: ZTQUQGRSCLFRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-cycloheptylacetate is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-amino-2-cycloheptylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-2-cycloheptylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-amino-2-cycloheptylacetate

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)10-8-6-4-5-7-9-10/h10-11H,4-9,14H2,1-3H3

InChI Key

ZTQUQGRSCLFRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCCC1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a soln. of N-(diphenylmethylene)glycerine tert-butyl ester (6.83 mmol) and (R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide (6.84 μmol) in 45 mL toluene were sequentially added cycloheptyl bromide (8.2 mmol) and CsOH H2O (34.2 mmol) at −10° C. The reaction mixture was stirred at −10° C. for 10 min and then at RT for 4 days. Another portion of (R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide (6.84 μmol) was added and stirring was continued at RT for another 24 h. The reaction was quenched with water and extracted 3 times with DCM. The comb. org. layers were combined, conc. and the residue was redissolved in 100 mL THF. A soln. of 100 mL aq. 0.5 M citric acid soln. was added and the mixture was stirred at RT for 4 h. The mixture was concentrated to half of its volume and extracted twice with Et2O. The aqueous layer was basified with solid NaHCO3 and extracted 3 times with DCM. The comb. org. layers were dried over MgSO4 and conc. in vacuo to obtain the desired product as yellow oil.
Quantity
6.83 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide
Quantity
6.84 μmol
Type
reactant
Reaction Step Two
Quantity
8.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
CsOH H2O
Quantity
34.2 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
(R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide
Quantity
6.84 μmol
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Six

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